molecular formula C11H12N2O2 B174093 Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate CAS No. 101820-69-3

Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate

Cat. No. B174093
M. Wt: 204.22 g/mol
InChI Key: SFCNXCZZKZRJLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate is a chemical compound with the molecular weight of 204.23 . It is used in various fields of research and has a broad spectrum of biological activity .


Synthesis Analysis

The synthesis of Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo-[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo [1,2-a]pyridine .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate is represented by the linear formula C11H12N2O2 . The InChI code for this compound is 1S/C11H12N2O2/c1-2-15-11(14)7-9-8-12-10-5-3-4-6-13(9)10/h3-6,8H,2,7H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate are complex and involve multiple stages. The main literature method for the synthesis of imidazo-[1,2-a]pyridin-3-yl-acetic acids involves condensation of substituted 2-aminopyridines with α-halo ketones .


Physical And Chemical Properties Analysis

Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate is a solid substance that should be stored in a dry room at normal temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave-Assisted Domino Reaction : Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate is synthesized via a microwave-assisted three-component domino reaction. This method is advantageous due to its high chemo- and regioselectivity, offering a rapid and efficient synthesis approach for imidazo[1,2-a]pyridines (Li, Li, Zhao, Wang, & Wen, 2013).
  • Synthesis with 2-Aminopyridines : A series of ethyl imidazo[1,2-a]pyridin-2-acetates were synthesized through a reaction with various substituted 2-aminopyridines, showcasing the versatility of this compound in creating different derivatives (Abignente, Arena, de Caprariis, & Parente, 1976).
  • Reactivity Survey : Reactivity of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates has been extensively studied, highlighting its potential in various chemical syntheses and transformations (Asadi, Zebarjad, Masoudi, & Mehrabi, 2021).

Biological and Medicinal Applications

  • VEGFR-2 Kinase Inhibitors : Derivatives of ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate, such as ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates, have been identified as VEGFR-2 kinase inhibitors, suggesting a role in cancer treatment research (Han et al., 2012).

Safety And Hazards

The safety information for Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate indicates that it has a GHS07 pictogram, with the signal word “Warning”. The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 .

Future Directions

The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids, which allow obtaining the target products in one synthetic stage with high yields, is an urgent task . Multicomponent reactions represent an effective tool for approaching this problem .

properties

IUPAC Name

ethyl 2-imidazo[1,2-a]pyridin-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)7-9-8-12-10-5-3-4-6-13(9)10/h3-6,8H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCNXCZZKZRJLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C2N1C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20457592
Record name Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate

CAS RN

101820-69-3
Record name Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20457592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Heat a mixture of 4,4-dimethoxy-but-2-enoic acid ethyl ester (43.5 g, 250 mmol) and p-toluenesulfonic acid (4.75 g, 25 mmol) in acetonitrile (240 mL) and water (15 mL) at reflux for 2 hours. Cool the reaction mixture to room temperature and add 2-aminopyridine (18.8 g, 200 mmol). Heat the mixture at reflux for 16 hours then cool to room temperature. Dilute the reaction mixture with ethyl acetate (1200 mL) and wash sequentially with saturated aqueous sodium bicarbonate (600 mL×3) and saturated aqueous sodium chloride (600 mL×2). Dry the organic phase over sodium sulfate and concentrate under reduced pressure to provide the desired compound as a brown oil (30 g, 73%).
Quantity
43.5 g
Type
reactant
Reaction Step One
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Three
Yield
73%

Synthesis routes and methods II

Procedure details

Add ethyl 4,4-dimethoxybut-2-enoate (2.0 g, 11.48 mmol) and p-toluenesulfonic acid (catalytic) to 4:1 acetonitrile:water. Reflux for 1 hour and add 2-aminopyridine (1.08 g, 11.48 mmol). Reflux for 1 hour, dilute with ethyl acetate, and wash saturated aqueous sodium bicarbonate followed by saturated aqueous sodium chloride. Concentrate under reduced pressure to provide the desired compound as a brown oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate

Citations

For This Compound
1
Citations
L Veltri, T Prestia, P Russo, C Clementi… - …, 2021 - Wiley Online Library
A new multicomponent catalytic approach to important fused imidazole bicyclic acetic esters, whose core is present in many biologically active principles, is presented. It is based on the …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.